Covalent Amide-Linked Dimer Structure
The Atorvastatin-Amlodipine Adduct (C53H58ClFN4O9, MW 949.5 g/mol) is a covalently bonded single chemical entity in which the atorvastatin heptanoic acid carboxylate forms an amide bond with the primary amine of amlodipine, confirmed by the IUPAC name 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-((3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanamido)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate [1]. By comparison, in the fixed-dose combination product (Caduet and generics), atorvastatin calcium (C66H68CaF2N4O10·3H2O, MW 1209.42) and amlodipine besylate (C20H25ClN2O5·C6H5SO3H, MW 567.1) exist as physically mixed but chemically independent salt forms with no covalent linkage between the two active pharmaceutical ingredients [2]. This structural distinction is critical: the adduct behaves as a single, larger, more lipophilic molecule in chromatographic systems, whereas the parent compounds elute as two separate peaks. The adduct's formation represents a specific drug-drug degradation pathway that cannot be detected, identified, or quantified using reference standards of the individual parent compounds alone [3].
| Evidence Dimension | Molecular structure and covalent bonding state |
|---|---|
| Target Compound Data | C53H58ClFN4O9; MW 949.5 g/mol; covalent amide bond between atorvastatin carboxylate and amlodipine amine; single molecular entity |
| Comparator Or Baseline | Atorvastatin calcium: (C33H34FN2O5)2Ca·3H2O, MW 1209.42; Amlodipine besylate: C26H31ClN2O8S, MW 567.1; two physically separate salt forms in FDC |
| Quantified Difference | MW differs from sum of parents (1776.52); adduct MW = 949.5; covalent bonding absent in parent standards; requires dedicated reference standard for identification |
| Conditions | Structural characterization by NMR, IR, mass spectrometry (ESI); IUPAC nomenclature per ChemicalBook and Veeprho product specifications |
Why This Matters
Without this specific adduct reference standard, analytical methods for amlodipine-atorvastatin combination products cannot identify or quantify this drug-drug interaction impurity, creating a gap in ICH Q3B-compliant impurity profiling and risking ANDA rejection.
- [1] Veeprho. Atorvastatin Amlodipine Dimer Or Adduct (CAS 425408-16-8). IUPAC Name: 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-((3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanamido)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Molecular Formula: C53H58ClFN4O9. MW: 949.53 g/mol. Available at: https://veeprho.com/impurities/atorvastatin-amlodipine-dimer-or-adduct/ View Source
- [2] Mylan Pharmaceuticals Inc. Amlodipine and Atorvastatin Tablets: FDA Package Insert. Amlodipine besylate, USP: MW 567.1; Atorvastatin calcium, USP: MW 1209.42. Available at: https://rxdruglabels.com/amlodipine-and-atorvastatin/ View Source
- [3] Crook RJ, et al. European Patent Application EP 1205477 A1 (2002). Mutual prodrug of amlodipine and atorvastatin. Assignee: Pfizer Inc. Describes covalent conjugate chemistry between amlodipine and atorvastatin. Available at: https://data.epo.org/publication-server/document?iDocId=2384093&iFormat=0 View Source
